2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile
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Overview
Description
2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile is a heterocyclic compound that features a pyrazole ring, an azetidine ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the pyrazole ring can be formed through the cyclocondensation of hydrazine derivatives with diketones . The azetidine ring can be synthesized via nucleophilic substitution reactions involving azetidinone intermediates . The final step often involves the coupling of the pyrazole and azetidine rings with a pyridine derivative under catalytic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions such as reflux or room temperature.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-(1H-pyrazol-1-yl)pyridine: Similar structure but lacks the azetidine ring.
3-(1H-pyrazol-1-yl)-6,7-dihydro-5H-[1,2,4]triazolo[4,3-a]pyridine: Contains a triazole ring instead of the azetidine ring.
Uniqueness
2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile is unique due to the presence of the azetidine ring, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various applications .
Biological Activity
The compound 2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile is a novel heterocyclic compound that has drawn attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C12H13N5 with a molecular weight of approximately 229.27 g/mol. The structure features a pyridine ring, an azetidine ring, and a pyrazole moiety, contributing to its unique chemical properties.
Antimicrobial Properties
Research indicates that the compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that it is particularly effective against resistant strains, making it a candidate for further development as an antimicrobial agent.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 16 |
Escherichia coli | 32 |
Pseudomonas aeruginosa | 64 |
Anticancer Activity
The compound has also been investigated for its anticancer properties. In cell line studies, it demonstrated cytotoxic effects against various cancer types, including breast and lung cancer. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
Case Study: Breast Cancer Cell Lines
In a study involving MCF-7 breast cancer cells, treatment with the compound resulted in a significant reduction in cell viability (up to 70% at a concentration of 10 µM) compared to untreated controls. Flow cytometry analysis indicated that the compound induces apoptosis through the activation of caspase pathways.
The biological activity of this compound is hypothesized to involve interaction with specific molecular targets:
- Enzyme Inhibition : It may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
- Receptor Modulation : The compound could act on various receptors involved in signaling pathways related to cell growth and survival.
Interaction Studies
Recent studies have focused on understanding how this compound interacts with biological systems. Molecular docking simulations suggest that it binds effectively to target proteins involved in disease pathways, potentially leading to therapeutic effects.
Structural Similarities
Compounds with structural similarities have been shown to exhibit diverse biological activities. For instance:
Compound Name | Structural Features | Biological Activity |
---|---|---|
3-(4-methylpyrazol-1-yl)pyridine | Lacks azetidine ring | Antimicrobial |
5-(trifluoromethyl)pyridine | Contains trifluoromethyl group | Anticancer |
The unique combination of heterocycles in this compound enhances its reactivity and potential biological properties.
Properties
IUPAC Name |
2-[3-(pyrazol-1-ylmethyl)azetidin-1-yl]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5/c14-7-12-3-1-4-15-13(12)17-8-11(9-17)10-18-6-2-5-16-18/h1-6,11H,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLWDPWAAQJKFIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=C(C=CC=N2)C#N)CN3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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